molecular formula C11H11NO B8728292 1-(Isoquinolin-8-yl)ethan-1-ol

1-(Isoquinolin-8-yl)ethan-1-ol

Cat. No.: B8728292
M. Wt: 173.21 g/mol
InChI Key: XJHWVKVPOQCBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isoquinolin-8-yl)ethan-1-ol (molecular formula: C₁₁H₁₁NO) is a secondary alcohol featuring an isoquinoline moiety linked to an ethanol group. The compound’s structure is characterized by a bicyclic aromatic system (isoquinoline) substituted at the 8-position with a hydroxethyl chain. Key identifiers include:

  • SMILES: CC(C₁=CC=CC₂=C₁C=NC=C₂)O
  • InChIKey: XJHWVKVPOQCBOW-UHFFFAOYSA-N .
    Its collision cross-section and spectroscopic properties (e.g., NMR, mass spectrometry) are critical for structural validation and applications in medicinal chemistry or catalysis .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-isoquinolin-8-ylethanol

InChI

InChI=1S/C11H11NO/c1-8(13)10-4-2-3-9-5-6-12-7-11(9)10/h2-8,13H,1H3

InChI Key

XJHWVKVPOQCBOW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1C=NC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of aryl- or heteroaryl-substituted ethanols. Below is a systematic comparison with structurally and functionally related analogs:

Pyridinyl Ethanols

  • Examples :
    • 1-(Pyridin-2-yl)ethan-1-ol
    • 1-(Pyridin-3-yl)ethan-1-ol
    • 1-(Pyridin-4-yl)ethan-1-ol
  • Structural Differences: Pyridine rings (monocyclic) vs. isoquinoline (bicyclic).
  • Synthesis : Catalytic hydrogenation of acetylpyridines using nickel(II) N-heterocyclic carbene complexes achieves >90% conversion for pyridinyl analogs .
  • NMR Data: 1-(Pyridin-4-yl)ethan-1-ol: δ 1.46 (CH₃), δ 4.86 (CH-OH), δ 7.27–8.42 (aromatic H) . 1-(Isoquinolin-8-yl)ethan-1-ol: Aromatic protons in isoquinoline exhibit distinct downfield shifts due to extended conjugation .
  • Applications: Pyridinyl ethanols serve as intermediates in asymmetric catalysis, whereas isoquinoline derivatives are explored for antitumor activity .

Fluorophenyl/Chlorophenyl Ethanols

  • Examples :
    • (R)-1-(3-Fluorophenyl)ethan-1-ol
    • (R)-1-(4-Fluorophenyl)ethan-1-ol
    • (R)-1-(3-Chlorophenyl)ethan-1-ol
  • Structural Differences: Phenyl rings with halogen substituents vs. heteroaromatic isoquinoline.
  • Synthesis : High-yield (99%) asymmetric reductions with stereochemical purity (87–90%) using chiral catalysts .
  • Properties: Lower boiling points (oily consistency) compared to crystalline isoquinoline derivatives. Chiral HPLC analysis confirms enantiomeric excess .

Trimethylpyridinyl Ethanol

  • Example : 1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol
  • Bioactivity : Demonstrates hemorheological activity (reduces blood viscosity) and antifibrotic effects in pulmonary fibrosis models .
  • Comparison: Isoquinolin-8-yl ethanol’s bioactivity remains less explored, though its structural complexity may enhance receptor binding in drug design .

Heterocyclic Derivatives

  • Examples :
    • 1-(Thiophen-3-yl)ethan-1-ol
    • 1-(Furan-3-yl)ethan-1-ol
  • Synthesis : Similar reduction pathways (e.g., LiAlH₄-mediated ketone reductions) .
  • NMR Trends: Thiophenyl/furanyl ethanols show upfield-shifted aromatic protons compared to isoquinoline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.